N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Position 5: A tert-butyl group, contributing steric hindrance and lipophilicity.
- Position 7: A butan-2-yl amine moiety, influencing solubility and hydrogen-bonding capacity.
Below, we compare its features with similar compounds, emphasizing substituent effects on physicochemical and biological properties.
Properties
IUPAC Name |
N-butan-2-yl-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4/c1-6-14(2)22-18-12-17(20(3,4)5)23-19-16(13-21-24(18)19)15-10-8-7-9-11-15/h7-14,22H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXBIYKQQJHIRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted hydrazine and a β-ketoester can lead to the formation of the pyrazole ring, which is then further reacted with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Anti-Cancer Activity
N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting tumor cell proliferation. Preliminary studies indicate that this compound can affect various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents by modulating key signaling pathways involved in cell growth and survival .
Anti-Inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic profile in treating inflammatory diseases .
Anti-Microbial Properties
Recent studies have highlighted the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. It has demonstrated activity against various bacterial strains and could be a candidate for developing new antimicrobial agents .
Case Study 1: Anti-Cancer Research
In a study focused on the anti-cancer properties of pyrazolo[1,5-a]pyrimidines, researchers synthesized a series of compounds related to this compound and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy against specific cancer types.
Case Study 2: Anti-Microbial Efficacy
Another investigation assessed the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study utilized disc diffusion methods to evaluate antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects that warrant further exploration for clinical applications.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Activity
- Anti-Mycobacterial Activity : Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl at position 3) and polar amines (e.g., pyridin-2-ylmethyl) exhibit potent activity (MIC: 0.5–2 µg/mL) . The tert-butyl group in the target compound may enhance membrane permeability but reduce solubility.
Comparison with Triazolo[1,5-a]pyrimidine Derivatives
Triazolo[1,5-a]pyrimidines share a similar fused-ring system but differ in nitrogen arrangement.
Table 2: Triazolo[1,5-a]pyrimidine Analogs
Key Differences
- Ring System : Pyrazolo[1,5-a]pyrimidines (e.g., target compound) have two adjacent nitrogen atoms, whereas triazolo[1,5-a]pyrimidines (e.g., DSM265) have three, altering electronic properties and binding modes.
- Biological Targets : Triazolo derivatives like DSM265 target dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum , whereas pyrazolo analogs in inhibit mycobacterial growth.
Solubility and Lipophilicity
- Trifluoromethyl groups (e.g., in ) enhance metabolic stability but may introduce toxicity risks.
Biological Activity
N-(butan-2-yl)-5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H26N4
- Molecular Weight : 322.45 g/mol
- Structural Representation : The compound features a pyrazolo[1,5-a]pyrimidine core with a butan-2-yl and tert-butyl substituent, contributing to its pharmacological profile.
Research indicates that this compound acts primarily as an inhibitor of adaptor-associated kinase 1 (AAK1). AAK1 is a serine/threonine kinase involved in clathrin-mediated endocytosis, a critical process in synaptic vesicle recycling and receptor-mediated signaling. Inhibition of AAK1 has been linked to enhanced neurite outgrowth and modulation of various signaling pathways associated with neurodegenerative diseases and psychiatric disorders .
Antiviral Properties
One notable application of this compound is its antiviral activity. Studies have shown that it exhibits inhibitory effects against HIV replication. The mechanism involves the disruption of viral entry into host cells by interfering with the cellular machinery required for viral fusion and entry .
Neuroprotective Effects
The compound has also demonstrated neuroprotective properties. By inhibiting AAK1, it enhances the signaling pathways of neurotrophic factors such as Neuregulin-1, which are vital for neuronal survival and growth. This property suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and schizophrenia .
Study 1: AAK1 Inhibition and Neurite Outgrowth
In a study conducted by Kuai et al., the inhibition of AAK1 led to increased expression of ErbB4 and subsequent neurite outgrowth in PC12 cells. This finding underscores the role of this compound as a potential therapeutic agent in promoting neuronal regeneration .
Study 2: Antiviral Efficacy Against HIV
A separate investigation focused on the antiviral efficacy of this compound against HIV. The results indicated significant inhibition of viral replication at micromolar concentrations, highlighting its potential as a lead compound for developing new antiviral therapies .
Comparative Biological Activity Table
| Activity | Mechanism | Reference |
|---|---|---|
| AAK1 Inhibition | Enhances neurite outgrowth via ErbB4 signaling | Kuai et al., 2011 |
| Antiviral Activity | Disrupts HIV entry mechanisms | Study on HIV |
| Neuroprotective Effects | Modulates neurotrophic factor signaling | Kuai et al., 2011 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
